N-(4-acetylphenyl)-2-chloro-5-iodobenzamide
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Overview
Description
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with chlorine and iodine atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with chlorodiphenylphosphine to yield the intermediate (p-CH3CO)C6H4N(PPh2)2 . This intermediate can then be further reacted with iodine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to similar compounds. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(17)4-7-14(13)16/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZTXRMTXTXOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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